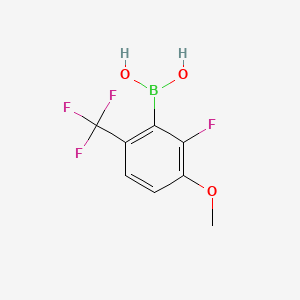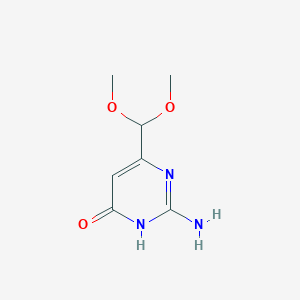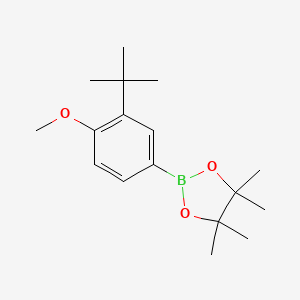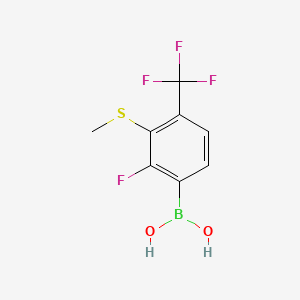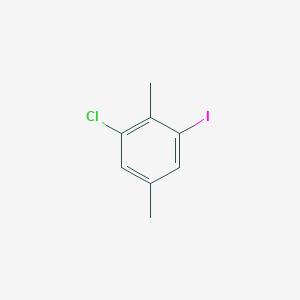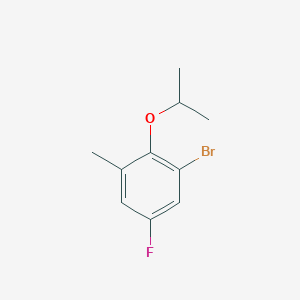![molecular formula C26H40ClNO B14021158 2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol CAS No. 35687-08-2](/img/structure/B14021158.png)
2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol is an organic compound with a complex structure that includes a phenol group, a tert-butyl group, and a methyl-octyl-amino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenol derivatives followed by amination. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may yield alkylated phenols.
Aplicaciones Científicas De Investigación
2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron donation, while the tert-butyl group can influence the compound’s steric properties. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Methyl-octyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol
- 2-[(Methyl-hexyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol
- 2-[(Methyl-decyl-amino)methyl]-6-phenyl-4-tert-butyl-phenol
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl-octyl-amino group enhances its solubility and reactivity compared to similar compounds with shorter or longer alkyl chains.
Propiedades
Número CAS |
35687-08-2 |
|---|---|
Fórmula molecular |
C26H40ClNO |
Peso molecular |
418.1 g/mol |
Nombre IUPAC |
4-tert-butyl-2-[[methyl(octyl)amino]methyl]-6-phenylphenol;hydrochloride |
InChI |
InChI=1S/C26H39NO.ClH/c1-6-7-8-9-10-14-17-27(5)20-22-18-23(26(2,3)4)19-24(25(22)28)21-15-12-11-13-16-21;/h11-13,15-16,18-19,28H,6-10,14,17,20H2,1-5H3;1H |
Clave InChI |
QJTOAPDGSSREBP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(C)CC1=C(C(=CC(=C1)C(C)(C)C)C2=CC=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


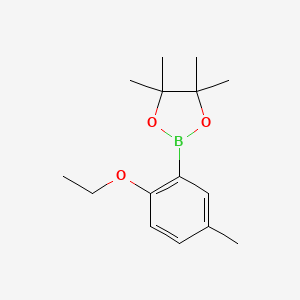
![Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane](/img/structure/B14021085.png)
![(R)-[1,4'-Bipiperidin]-3-OL](/img/structure/B14021097.png)
![5-[(2-Chloro-6-methylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B14021099.png)
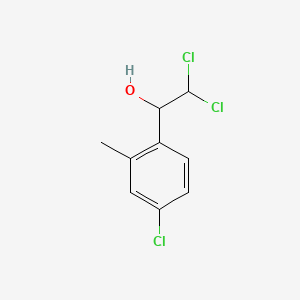
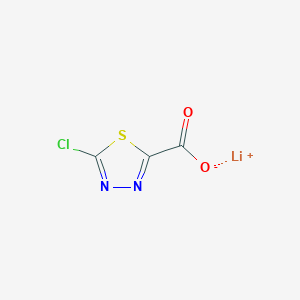
![1-(6-Chloropyridin-3-yl)-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B14021109.png)
